molecular formula C22H22N2O5S2 B12128624 Ethyl 4-{5',10',12'-trioxo-4',8'-dithia-6',11'-diazaspiro[cyclohexane-1,2'-tricyclo[7.3.0.0^{3,7}]dodecan]-3'(7')-en-11'-yl}benzoate

Ethyl 4-{5',10',12'-trioxo-4',8'-dithia-6',11'-diazaspiro[cyclohexane-1,2'-tricyclo[7.3.0.0^{3,7}]dodecan]-3'(7')-en-11'-yl}benzoate

Cat. No.: B12128624
M. Wt: 458.6 g/mol
InChI Key: LQWHQINYFPXYRS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound features a spirocyclic architecture combining a cyclohexane ring with a tricyclo[7.3.0.0³,⁷]dodecan system. Key functional groups include:

  • Trioxo groups: Three ketone moieties at positions 5',10',12'.
  • Dithia and diaza groups: Two sulfur atoms (4',8') and two nitrogen atoms (6',11') embedded in the spiro framework.
  • Benzoate ester: An ethyl ester substituent at the 4-position of the aromatic ring.

Properties

Molecular Formula

C22H22N2O5S2

Molecular Weight

458.6 g/mol

IUPAC Name

ethyl 4-(5,10,12-trioxospiro[2,6-dithia-4,11-diazatricyclo[7.3.0.03,7]dodec-3(7)-ene-8,1'-cyclohexane]-11-yl)benzoate

InChI

InChI=1S/C22H22N2O5S2/c1-2-29-20(27)12-6-8-13(9-7-12)24-18(25)14-15(19(24)26)30-17-16(31-21(28)23-17)22(14)10-4-3-5-11-22/h6-9,14-15H,2-5,10-11H2,1H3,(H,23,28)

InChI Key

LQWHQINYFPXYRS-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=CC=C(C=C1)N2C(=O)C3C(C2=O)SC4=C(C35CCCCC5)SC(=O)N4

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table compares the target compound with structurally analogous molecules from the literature:

Property Target Compound DMA-NB205-38 () Spiro[4.4]nonane Derivatives ()
Core Structure Spiro[cyclohexane-1,2'-tricyclo[7.3.0.0³,⁷]dodecan] Spiro[5.5]undecane Spiro[4.4]nonane
Functional Groups 4',8'-dithia; 6',11'-diazaspiro; 5',10',12'-trioxo; ethyl benzoate 1,5-dithia; 8,10-diazaspiro; 7,9,11-trioxo; benzyl benzoate 1,6-dithia; 4,9-diazaspiro; 3,8-dione; benzooxazole substituent
Synthesis Not explicitly described, but likely involves cyclization and esterification steps Ethyl chloroformate-mediated coupling, purified via silica chromatography Mercaptoacetic acid condensation under reflux, followed by benzohydroxamoyl chloride reaction
Physicochemical Data Not provided M.p. 161–162°C; IR, NMR, and HRMS data confirmed structure IR, NMR, and elemental analysis used for characterization
Biological Activity Not reported Not explicitly stated, but spirocyclic analogs often target CNS disorders Antimicrobial and anti-inflammatory activities reported

Key Observations:

Structural Variations: The target compound’s tricyclo[7.3.0.0³,⁷]dodecan system is more complex than the spiro[5.5]undecane () or spiro[4.4]nonane () frameworks. This increases rigidity and may influence binding selectivity .

Synthetic Routes: DMA-NB205-38’s synthesis emphasizes Pd-catalyzed carbonylative cyclizations (common in dibenzodiazepinone syntheses, as in ), while the target compound may require multistep cyclization due to its tricyclic core . Spiro[4.4]nonane derivatives () are synthesized via condensation with mercaptoacetic acid, a method distinct from the target compound’s likely pathway .

Biological Potential: The antimicrobial activity of ’s compounds highlights the role of spirocyclic dithia-diaza systems in disrupting microbial membranes or enzymes . The target compound’s trioxo groups could enhance hydrogen-bonding interactions with biological targets.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.